molecular formula C9H12OS B1598733 2-Methoxyethyl phenyl sulfide CAS No. 77298-24-9

2-Methoxyethyl phenyl sulfide

Cat. No. B1598733
CAS RN: 77298-24-9
M. Wt: 168.26 g/mol
InChI Key: ONVZBVAUSAELNQ-UHFFFAOYSA-N
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Description

2-Methoxyethyl phenyl sulfide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as 2-MEPS and is a sulfide derivative of phenethylamine. 2-MEPS has a unique structure that makes it an attractive molecule for scientific research.

Scientific Research Applications

Oxidative Mechanisms and Synthetic Applications

  • Oxidative Behavior and Implications for Mechanisms : Studies have shown how methoxy substituted benzyl phenyl sulfides undergo oxidation, providing insights into the mechanisms of microsomal and biomimetic oxidation. These studies help to distinguish between oxidants that react through single electron transfer and direct oxygen atom transfer, emphasizing the complexities in the oxidation behavior of sulfides, including derivatives of 2-Methoxyethyl phenyl sulfide (Baciocchi et al., 1997); (Lai et al., 2002).

  • Electrosynthesis and Anodic Oxidation : The electrosynthesis using fluoride ion mediator showcases the anodic oxidation of methoxy and trifluoropropyl phenyl sulfide derivatives to produce α-methoxylated products. This method highlights the synthetic applications of sulfide oxidation, enabling nucleophilic substitution with high diastereoselectivity (Furuta & Fuchigami, 1998).

  • Hydrogen Sulfide–Releasing Molecules : The development of water-soluble, slow-releasing hydrogen sulfide compounds, such as GYY4137, from derivatives of methoxyphenyl sulfides provides new insights into the cardiovascular biology of hydrogen sulfide. These compounds demonstrate vasodilator and antihypertensive activity, highlighting potential therapeutic applications (Li et al., 2008).

  • Novel Fluorescent Probes for H2S Imaging : Research into BODIPY-based fluorescent probes that contain methoxy groups on phenyl substituents demonstrates the application in imaging hydrogen sulfide (H2S) in cells and tissues. These studies are crucial for understanding H2S's regulatory role in physiological processes (Zhu et al., 2019).

properties

IUPAC Name

2-methoxyethylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVZBVAUSAELNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398830
Record name 2-METHOXYETHYL PHENYL SULFIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77298-24-9
Record name 2-METHOXYETHYL PHENYL SULFIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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